2-[(1S)-1-amino-3-hydroxypropyl]-5-(trifluoromethyl)benzonitrile
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Overview
Description
2-[(1S)-1-amino-3-hydroxypropyl]-5-(trifluoromethyl)benzonitrile is an organic compound that features a trifluoromethyl group, an amino group, and a benzonitrile moiety. The trifluoromethyl group is known for its significant role in pharmaceuticals, agrochemicals, and materials due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1S)-1-amino-3-hydroxypropyl]-5-(trifluoromethyl)benzonitrile can be achieved through various synthetic routes. One common method involves the radical trifluoromethylation of carbon-centered radical intermediates . This process typically requires the use of trifluoromethylating agents under specific reaction conditions to introduce the trifluoromethyl group into the desired position on the aromatic ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale radical trifluoromethylation processes, utilizing advanced reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can significantly enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[(1S)-1-amino-3-hydroxypropyl]-5-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The trifluoromethyl group can participate in substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are often employed.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted trifluoromethyl derivatives.
Scientific Research Applications
2-[(1S)-1-amino-3-hydroxypropyl]-5-(trifluoromethyl)benzonitrile has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in drug development.
Industry: Utilized in the production of advanced materials and agrochemicals
Mechanism of Action
The mechanism of action of 2-[(1S)-1-amino-3-hydroxypropyl]-5-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins and enzymes. The amino group can form hydrogen bonds with target molecules, facilitating binding and activity .
Comparison with Similar Compounds
Similar Compounds
2-amino-6-(trifluoromethyl)benzonitrile: Similar structure but lacks the hydroxypropyl group.
3-[(1S,2S)-1-amino-2-hydroxypropyl]-5-(trifluoromethyl)benzonitrile: Similar structure with a different stereochemistry.
Uniqueness
2-[(1S)-1-amino-3-hydroxypropyl]-5-(trifluoromethyl)benzonitrile is unique due to the presence of the hydroxypropyl group, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific applications and properties .
Properties
Molecular Formula |
C11H11F3N2O |
---|---|
Molecular Weight |
244.21 g/mol |
IUPAC Name |
2-[(1S)-1-amino-3-hydroxypropyl]-5-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C11H11F3N2O/c12-11(13,14)8-1-2-9(7(5-8)6-15)10(16)3-4-17/h1-2,5,10,17H,3-4,16H2/t10-/m0/s1 |
InChI Key |
PCLZIWRFZNIDAS-JTQLQIEISA-N |
Isomeric SMILES |
C1=CC(=C(C=C1C(F)(F)F)C#N)[C@H](CCO)N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C#N)C(CCO)N |
Origin of Product |
United States |
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